2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene
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Overview
Description
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene is a fluorinated polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four fluorine atoms and a fused ring structure, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene can be achieved through various methods. One common approach involves the reaction of 5- and 6-indenyl radicals with vinylacetylene in a high-temperature chemical microreactor at approximately 1300 K . This method involves the formation of van-der-Waals complexes, followed by the addition of the radicals to vinylacetylene, isomerization, and termination via atomic hydrogen elimination accompanied by aromatization .
Chemical Reactions Analysis
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene has several scientific research applications:
Chemistry: It is used as a model compound for studying the effects of fluorination on the properties of polycyclic aromatic hydrocarbons.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development and medicinal chemistry studies.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through its fluorinated aromatic structure. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,2,3,3-Tetrafluoro-2,3-dihydro-1H-cyclopenta[a]naphthalene can be compared with other similar compounds such as:
1H-cyclopenta[a]naphthalene: Lacks fluorine atoms, making it less stable and reactive.
1H-cyclopenta[b]naphthalene: Another isomer with different structural properties.
Indene-based bicyclic isomers: Such as (E)-5-(but-1-en-3-yn-1-yl)-1H-indene and (E)-6-(but-1-en-3-yn-1-yl)-1H-indene.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to fluorination.
Properties
CAS No. |
922141-63-7 |
---|---|
Molecular Formula |
C13H8F4 |
Molecular Weight |
240.20 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C13H8F4/c14-12(15)7-10-9-4-2-1-3-8(9)5-6-11(10)13(12,16)17/h1-6H,7H2 |
InChI Key |
UJANULSVOAONND-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)C(C1(F)F)(F)F |
Origin of Product |
United States |
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